molecular formula C15H16BrNO2S2 B2476797 2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1797851-97-8

2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2476797
CAS No.: 1797851-97-8
M. Wt: 386.32
InChI Key: AXKSHNKCWZPGCL-UHFFFAOYSA-N
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Description

2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a bromine atom, a cyclopropyl group, a thiophene ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the thiophene derivative, followed by the introduction of the cyclopropyl group and the benzenesulfonamide moiety. The final step involves the bromination of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are effective.

Major Products

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiol derivatives and reduced thiophene rings.

Scientific Research Applications

2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

The presence of both the bromine atom and the cyclopropyl group in this compound makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S2/c16-14-5-1-2-6-15(14)21(18,19)17(12-7-8-12)10-9-13-4-3-11-20-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKSHNKCWZPGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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